

# 3-aminobutanamide IUPAC name and CAS number

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## Compound of Interest

Compound Name: 3-Aminobutanamide

Cat. No.: B1278367

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## Technical Guide: 3-Aminobutanamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **3-aminobutanamide**, including its chemical identity, physicochemical properties, and relevant experimental contexts. Due to the limited availability of specific experimental data for **3-aminobutanamide** in peer-reviewed literature, this document also presents representative methodologies for the synthesis and analysis of structurally related compounds. Furthermore, a general workflow for the characterization of a novel chemical entity is provided to guide researchers. This guide aims to serve as a foundational resource for professionals engaged in research and development involving small amino amides.

### Chemical Identity and Properties

**3-Aminobutanamide** is a chemical compound with the molecular formula  $C_4H_{10}N_2O$ .<sup>[1]</sup> Its identity is formally established by its IUPAC name and CAS number.

Table 1: Chemical Identifiers for **3-Aminobutanamide**

Identifier	Value
IUPAC Name	3-aminobutanamide[1]
CAS Number	5959-32-0[1]
Molecular Formula	C4H10N2O[1]
Synonyms	beta-aminobutyric acid amide, $\beta$ -aminobutyramide

A summary of its computed physicochemical properties is provided in Table 2. These properties are essential for understanding its behavior in various experimental settings.

Table 2: Physicochemical Properties of **3-Aminobutanamide**

Property	Value
Molecular Weight	102.14 g/mol [1]
XLogP3-AA	-1.4
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	102.079312947 g/mol [1]
Monoisotopic Mass	102.079312947 g/mol [1]
Topological Polar Surface Area	69.1 Å <sup>2</sup> [1]
Heavy Atom Count	7
Complexity	72.1[1]

Note: The properties listed in Table 2 are computationally derived and sourced from the PubChem database.

## Experimental Protocols

Specific experimental protocols for the synthesis and biological analysis of **3-aminobutanamide** are not extensively reported in the available literature. However, methodologies for structurally similar compounds can provide a valuable starting point for researchers. Below is a representative protocol for the synthesis of a related compound, S-2-aminobutanamide hydrochloride, which can be adapted.

## Representative Synthesis of an Aminobutanamide Isomer

The following is a generalized synthesis procedure for S-2-aminobutanamide hydrochloride, based on patent literature. Researchers should adapt and optimize these steps for **3-aminobutanamide**.

### Step 1: Ammoniation

- Dissolve methyl 2-bromobutyrate in a methanol-ammonia solution.
- The reaction is typically carried out at a controlled temperature, for instance, below 10°C, during the addition of the bromobutyrate.
- The mixture is then stirred for an extended period (e.g., 38-42 hours) at room temperature to facilitate the formation of DL-2-aminobutanamide.
- The progress of the reaction should be monitored using a suitable analytical technique, such as gas chromatography, to ensure the consumption of the starting material.
- Upon completion, the solvent is removed under reduced pressure.

### Step 2: Resolution (for chiral compounds)

- The resulting racemic mixture (DL-2-aminobutanamide) is resolved using a chiral resolving agent, such as L-tartaric acid.
- This process involves the formation of diastereomeric salts, which can be separated by crystallization.

### Step 3: Salt Formation

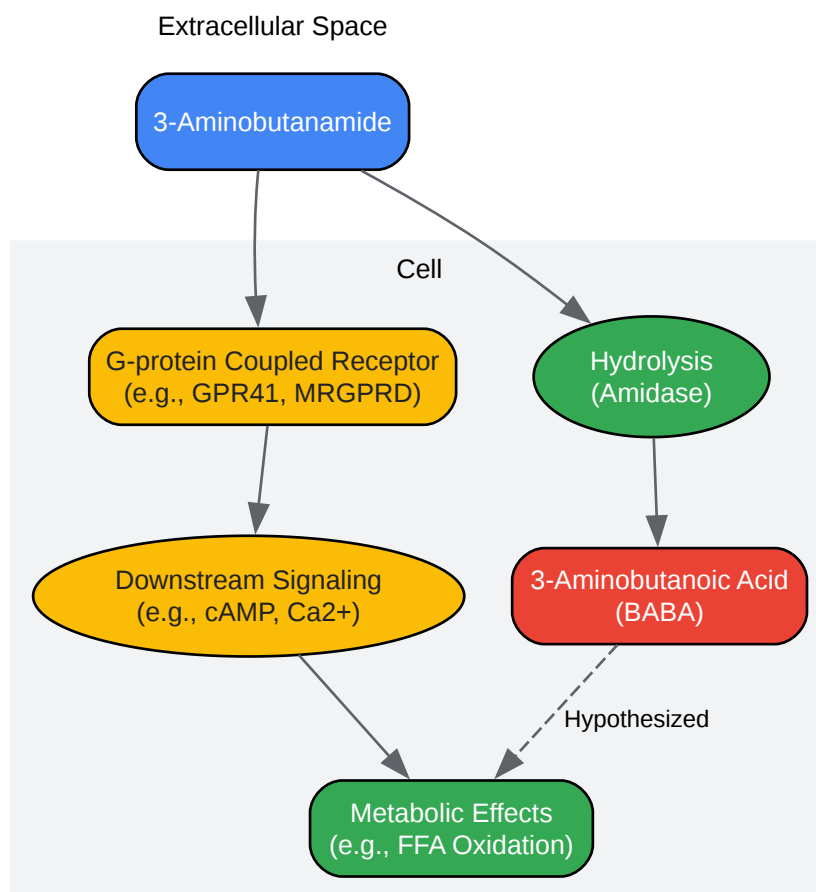
- The purified S-2-aminobutanamide is then treated with hydrogen chloride (e.g., by bubbling HCl gas through a solution) to yield the hydrochloride salt.

Disclaimer: This is a representative protocol for a related compound and should be adapted and validated for the synthesis of **3-aminobutanamide**.

## Biological Context and Signaling Pathways

Direct evidence of signaling pathways involving **3-aminobutanamide** is not currently available. However, insights can be drawn from its parent compound, 3-aminobutanoic acid (also known as beta-aminobutyric acid or BABA). BABA is a non-proteinogenic amino acid known to be involved in plant immunity and has been investigated for its metabolic effects in mammals. It is conceivable that **3-aminobutanamide** may have similar biological targets or act as a prodrug that is hydrolyzed to BABA in vivo.

Below is a conceptual diagram illustrating a potential, hypothetical mechanism of action for **3-aminobutanamide**, based on the known interactions of related beta-amino acids.

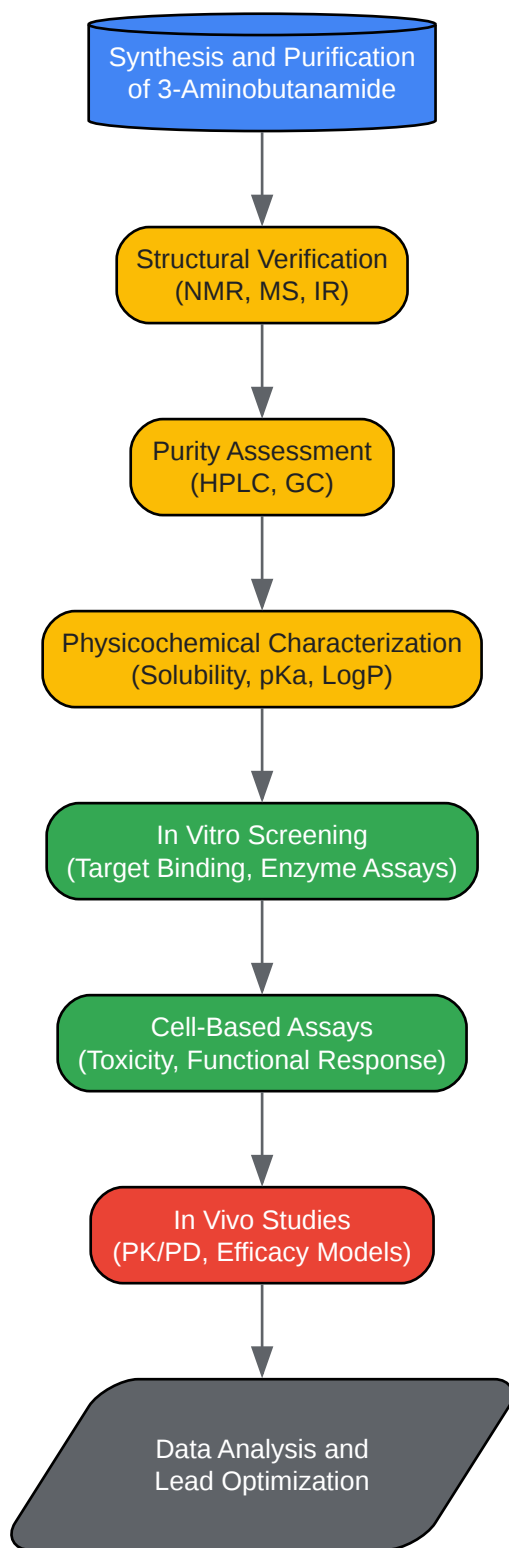


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Caption: Hypothetical signaling pathways for **3-aminobutanamide**.

## General Workflow for Characterization

For a novel or under-characterized compound like **3-aminobutanamide**, a systematic workflow is crucial. The following diagram outlines a logical sequence of experiments for its comprehensive characterization.



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Caption: General workflow for the characterization of a novel chemical entity.

## Conclusion

While **3-aminobutanamide** is a well-defined chemical entity, its biological functions and applications remain largely unexplored in publicly accessible research. This guide provides the foundational chemical information for this compound and offers a framework for its further investigation by presenting representative experimental protocols and a logical workflow for characterization. Researchers are encouraged to use this document as a starting point and to develop specific, validated methodologies for their intended applications.

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## References

- 1. 3-Aminobutanamide | C<sub>4</sub>H<sub>10</sub>N<sub>2</sub>O | CID 10931381 - PubChem [pubchem.ncbi.nlm.nih.gov]
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